molecular formula C18H19N3O3 B2956472 methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396568-17-4

methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2956472
CAS No.: 1396568-17-4
M. Wt: 325.368
InChI Key: NNIGCPJEDQBLDY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a pyridinylmethyl group, and a dihydroisoquinoline group. These groups suggest that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. The carbamoyl group, for instance, might be susceptible to hydrolysis or other reactions involving the carbonyl group .

Scientific Research Applications

Directing Groups in C-H Bond Functionalization

1-Aminopyridinium ylides, related to the structure of methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, serve as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. Their effectiveness is influenced by the substitution at the pyridine moiety, with variations in substituents allowing for selective functionalization of different types of C-H bonds. This capability is particularly notable in the context of creating complex molecular architectures relevant to pharmaceuticals and materials science (Le, Nguyen, Daugulis, 2019).

Synthesis of Organic Intermediates

Compounds similar to this compound are important intermediates in organic synthesis. An example includes the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, which is a key intermediate for further chemical transformations. Innovative synthetic processes for such compounds can enhance efficiency and yield, contributing to advancements in chemical manufacturing and pharmaceutical development (Ta, 2013).

Fluorescent Sensing Applications

Derivatives of this compound, such as certain pyridine-based compounds, have been explored for their potential as fluorescent sensors. These compounds can act as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, leveraging mechanisms like electron transfer within the molecule that are influenced by cation complexation. This application is significant in the development of diagnostic tools and analytical techniques in chemistry and biology (Mac et al., 2010).

Electrophilic Substitution Reactions

The structure of this compound suggests potential reactivity that could be exploited in electrophilic substitution reactions. Research on related compounds has shown that the presence of a pyridine moiety can facilitate electrophilic substitutions under mild conditions, opening avenues for synthesizing a variety of heterocyclic compounds. This aspect is crucial for the discovery and development of new drugs and materials (Quast, Schmitt, 1970).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should always be followed to minimize risks .

Properties

IUPAC Name

methyl 1-(pyridin-2-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-18(23)21-11-9-13-6-2-3-8-15(13)16(21)17(22)20-12-14-7-4-5-10-19-14/h2-8,10,16H,9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIGCPJEDQBLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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